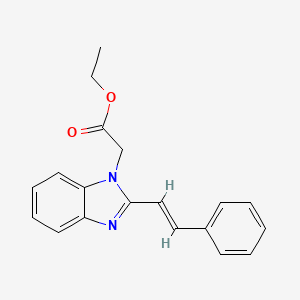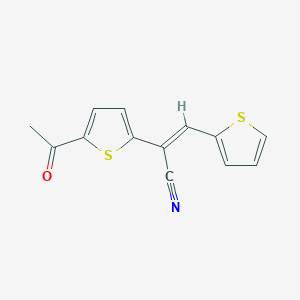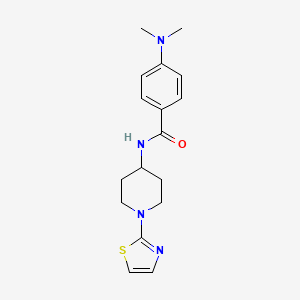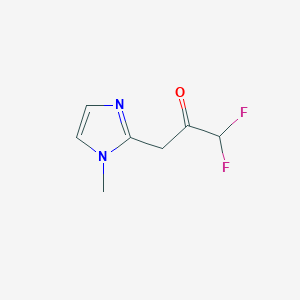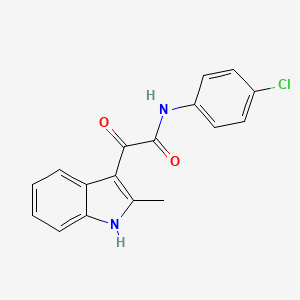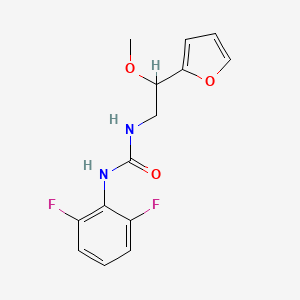
1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is usually optimized to maximize yield and minimize the formation of unwanted byproducts.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactions of a compound can be studied to understand its reactivity. This involves investigating how the compound reacts with various reagents under different conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions. These properties can be determined experimentally in the laboratory.Aplicaciones Científicas De Investigación
Solvatochromic Fluorescence Probes
N-Acylureido functionality, akin to the structure of 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea, serves as a potent acceptor substituent in solvatochromic fluorescence probes. Such compounds exhibit strong solvatochromism linked to their fluorescence properties, enabling the detection of analytes like alcohols, carboxylic acids, and fluoride ions based on the solvent's anion-stabilizing capabilities. This feature is particularly useful for sensing applications requiring high sensitivity to environmental changes (Bohne et al., 2005).
Protection of Uridine Ureido Nitrogen
The specific structural motifs found in 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea contribute to the development of novel protecting groups for uridine ureido nitrogen, such as the (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group. This group demonstrates good stability across various chemical transformations and can be selectively cleaved without affecting other sensitive functional groups, offering a versatile tool for synthetic biology and drug development applications (Kurosu et al., 2021).
Synthesis of Trifluoromethylated N-Heterocycles
The compound's structural framework facilitates the synthesis of trifluoromethylated N-heterocycles, leveraging condensations with bifunctional N-nucleophiles. This approach has enabled the creation of a diverse array of compounds, including pyrazoles, pyrazolines, and isoxazolines, which are of significant interest for pharmaceutical research and material science due to their unique chemical properties and biological activities (Bazhin et al., 2015).
Organosilicon Synthesis of Isocyanates
Research leveraging similar chemical structures has led to the development of methods for the organosilicon synthesis of isocyanates, including those in the furan, thiophene, and mono- and polyfluorophenyl series. These methods involve silylation of starting amines followed by phosgenation, offering a novel pathway for the synthesis of complex isocyanates used in various industrial and pharmaceutical applications (Lebedev et al., 2006).
Enzyme-Catalyzed Oxidation for Polymer Production
Structures similar to 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea play a crucial role in the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for polymer production. This process represents a significant advancement in the development of sustainable materials, demonstrating the potential of enzyme catalysis in converting biomass-derived compounds into valuable industrial chemicals (Dijkman et al., 2014).
Safety And Hazards
The safety and hazards associated with a compound are usually determined through toxicological studies. These studies investigate the effects of the compound on living organisms and the environment.
Direcciones Futuras
The future directions for the study of a compound could involve further optimization of its synthesis process, investigation of its mechanism of action, or development of applications based on its properties.
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c1-20-12(11-6-3-7-21-11)8-17-14(19)18-13-9(15)4-2-5-10(13)16/h2-7,12H,8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUYTJPMJGUVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2736061.png)
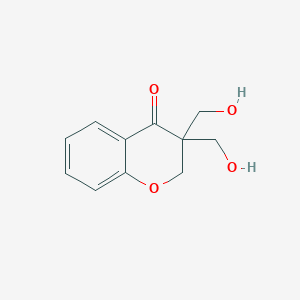
![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)

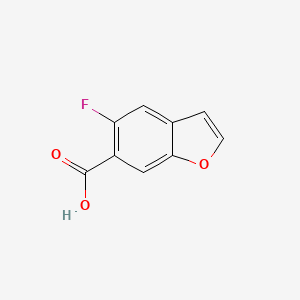
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)
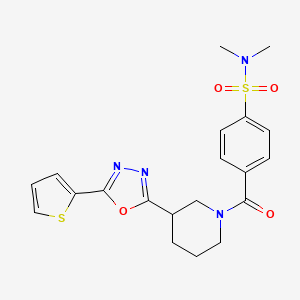
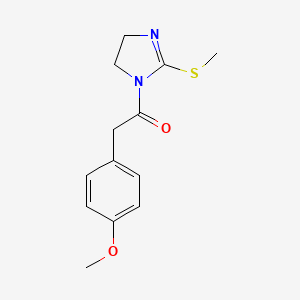
![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)
